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molecular formula C5H8Cl2O B1294922 3-Chloropivaloyl chloride CAS No. 4300-97-4

3-Chloropivaloyl chloride

Cat. No. B1294922
M. Wt: 155.02 g/mol
InChI Key: MQZNDDUMJVSIMH-UHFFFAOYSA-N
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Patent
US05789419

Procedure details

Added to a solution of 16.1 g of 3-(trifluoromethyl)-aniline in methylene chloride were 16.7 ml of triethylamine, and 14.2 ml of 3-chloro-2,2-dimethylpropanoyl chloride were added dropwise under chilling with ice water. After stirring the mixture at room temperature for 1 hour, the resulting liquid reaction mixture was washed once each with water and saturated saline and dried on magnesium sulfate. Methylene chloride was distilled off, and the residue was purified by column chromatography on silica gel to obtain 28 g (yield: 100%) of the title compound.
Quantity
16.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
16.7 mL
Type
reactant
Reaction Step Two
Quantity
14.2 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
100%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:11])([F:10])[C:3]1[CH:4]=[C:5]([CH:7]=[CH:8][CH:9]=1)[NH2:6].C(N(CC)CC)C.[Cl:19][CH2:20][C:21]([CH3:26])([CH3:25])[C:22](Cl)=[O:23]>C(Cl)Cl>[F:1][C:2]([F:10])([F:11])[C:3]1[CH:4]=[C:5]([NH:6][C:22](=[O:23])[C:21]([CH2:20][Cl:19])([CH3:26])[CH3:25])[CH:7]=[CH:8][CH:9]=1

Inputs

Step One
Name
Quantity
16.1 g
Type
reactant
Smiles
FC(C=1C=C(N)C=CC1)(F)F
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
16.7 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
14.2 mL
Type
reactant
Smiles
ClCC(C(=O)Cl)(C)C
Step Four
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring the mixture at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added dropwise
CUSTOM
Type
CUSTOM
Details
the resulting liquid reaction mixture
WASH
Type
WASH
Details
was washed once each with water and saturated saline
CUSTOM
Type
CUSTOM
Details
dried on magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
Methylene chloride was distilled off
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography on silica gel

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC(C=1C=C(C=CC1)NC(C(C)(C)CCl)=O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 28 g
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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